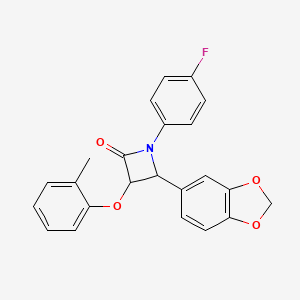
4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)-2-azetidinone
Overview
Description
4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)-2-azetidinone, also known as SR9011, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields.
Scientific Research Applications
Synthesis and Evaluation of Antibacterial and Antifungal Activities
Compounds structurally related to 4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)-2-azetidinone, like 4-thiazolidinones and 2-azetidinones derivatives from chalcone, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These studies highlight the potential of such compounds in developing novel antimicrobial agents, showcasing significant efficacy against Gram-positive and Gram-negative bacteria, as well as fungal species (Patel & Patel, 2017).
Anti-Inflammatory Pharmaceuticals
A novel series of hybrids incorporating aspirin, bearing both nitric oxide (NO) and hydrogen sulfide (H2S)-releasing moieties, have been developed. These compounds, referred to as NOSH compounds, exhibit cell growth inhibitory properties in various human cancer cell lines and demonstrate anti-inflammatory properties comparable to aspirin. This innovative approach to drug design could lead to a new class of anti-inflammatory pharmaceuticals (Kodela, Chattopadhyay, & Kashfi, 2012).
Endocrine-Disrupting Activity of UV Filters
The metabolism of benzophenone-3 (BP-3), a common UV filter, by rat and human liver microsomes has been studied, including its effects on endocrine-disrupting activity. Metabolites of BP-3 exhibit varying degrees of estrogenic and anti-androgenic activities, highlighting the importance of understanding the metabolic pathways of such compounds to assess their safety and potential environmental impacts (Watanabe et al., 2015).
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4/c1-14-4-2-3-5-18(14)29-22-21(15-6-11-19-20(12-15)28-13-27-19)25(23(22)26)17-9-7-16(24)8-10-17/h2-12,21-22H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXLQGIZRBDKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


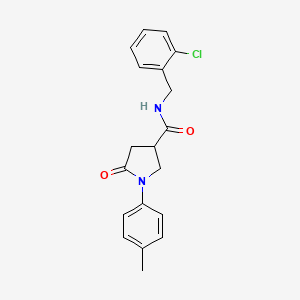
![3-{[4-(1-naphthoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4013704.png)
![2-[1-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4013716.png)
![methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate](/img/structure/B4013730.png)
![3-[3-(1-azepanyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4013735.png)

![1-({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4013750.png)
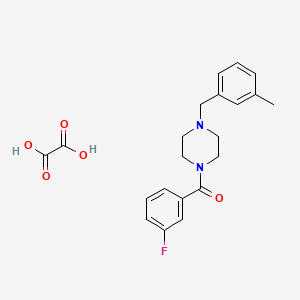
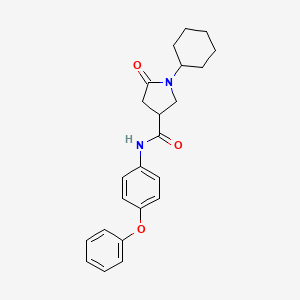
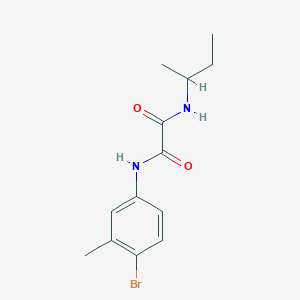
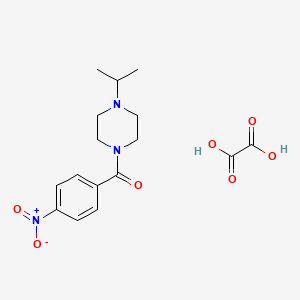
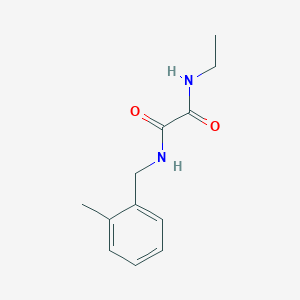
![ethyl 2-{[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B4013801.png)
![2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]-4,5-difluorobenzamide](/img/structure/B4013809.png)
